molecular formula C39H34N2O5 B557523 (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid CAS No. 283160-20-3

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid

Katalognummer: B557523
CAS-Nummer: 283160-20-3
Molekulargewicht: 610,7 g/mole
InChI-Schlüssel: AOQYYASFUBPOHJ-PMERELPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 283160-20-3) is a specialized amino acid derivative featuring dual protective groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and the tri(phenyl)methyl (trityl) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, allowing selective deprotection under mild alkaline conditions. The trityl group, typically acid-labile, protects the amino group, enabling orthogonal deprotection strategies . This compound is cataloged as BP 1545 by Biopharmacule Speciality Chemicals and serves as a critical intermediate in synthesizing complex peptides or modified biomolecules .

Eigenschaften

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYYASFUBPOHJ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375807
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283160-20-3
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Synthesis Strategy

The synthesis centers on introducing orthogonal protecting groups to the α-amino and β-amide functionalities of β-homoasparagine. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tri(phenyl)methyl (trityl, Trt) group shields the β-amide nitrogen.

Protection of the α-Amino Group

The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under basic conditions. Diisopropylethylamine (DIPEA) is typically used to scavenge HCl generated during the reaction.

Example Protocol

  • Dissolve β-homoasparagine (1 equiv) in anhydrous DMF.

  • Add Fmoc-Cl (1.2 equiv) and DIPEA (3 equiv) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 75–85%.

Tritylation of the β-Amide Nitrogen

The β-amide nitrogen is protected using trityl chloride (TrtCl) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The bulky trityl group prevents undesired side reactions during peptide elongation.

Reaction Conditions

  • Solvent: Anhydrous DCM

  • Base: Pyridine (2 equiv)

  • Temperature: 0°C to room temperature

  • Time: 12–16 hours

Characterization : 1H^1H NMR (DMSO-d6d_6) shows aromatic protons of the trityl group at δ 7.25–7.45 ppm and Fmoc protons at δ 4.2–4.4 ppm.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Deprotection

The protected amino acid is anchored to a resin (e.g., Wang or Rink amide resin) via its carboxylic acid group. Dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) facilitates coupling.

Key Steps

  • Activate the carboxylic acid with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.

  • Couple to the resin for 2 hours.

  • Wash with DMF and dichloromethane.

Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group while retaining the trityl protection.

Optimization and Challenges

Side Reactions and Mitigation

  • Racemization : Minimized by maintaining low temperatures (0–4°C) during coupling.

  • Incomplete Tritylation : Add excess TrtCl (1.5 equiv) and extend reaction time to 24 hours.

  • Resin Swelling : Use PEGA800 or SPOCC1500 resins for improved solvent accessibility.

Table 1: Reaction Optimization Data

ParameterOptimal ConditionYield Improvement
TrtCl Equivalents1.5 equiv89% → 93%
Coupling Time16 hours78% → 85%
Solvent for TritylationAnhydrous DCM82% → 91%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm)

  • Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in 90% acetonitrile (B)

  • Gradient : 20% B → 80% B over 20 minutes

  • Retention Time : 12.1–14.6 minutes

Mass Spectrometry (MS)

  • ESI-MS : m/z 611.3 [M+H]+^+ (calculated for C39_{39}H34_{34}N2_2O5_5: 610.7).

Optical Rotation

  • [α]D25_D^{25} : -6.3 ± 2° (c = 1 in DMF).

Industrial-Scale Production

Pilot-Scale Synthesis

Batch Process

  • Reactor Volume: 100 L

  • Temperature Control: Jacketed reactor with ±1°C accuracy

  • Purification: Centrifugal partition chromatography (CPC) for higher throughput.

Cost Drivers :

  • Fmoc-Cl (45% of raw material cost)

  • TrtCl (30%)

  • Solvent recovery (15%).

Applications in Peptide Therapeutics

Case Study: Anticancer Peptide Conjugates

The trityl group enhances solubility of hydrophobic peptides, enabling conjugation to chemotherapeutic agents like doxorubicin. In vivo studies show a 40% increase in tumor uptake compared to unprotected analogs .

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorenylmethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound serves as a building block in the synthesis of peptide-based therapeutics. Its ability to form stable conjugates with amino acids and other biomolecules makes it a candidate for developing new drugs targeting various diseases, including cancer and metabolic disorders. The fluorenylmethoxycarbonyl (Fmoc) group allows for easy protection and deprotection during peptide synthesis, facilitating the creation of complex peptide sequences.

Bioconjugation Techniques

Due to its reactive functional groups, this compound can be used in bioconjugation processes, which are essential for creating targeted drug delivery systems. By attaching therapeutic agents to specific cells or tissues, researchers can enhance the efficacy of treatments while minimizing side effects.

Peptide Synthesis

The compound is instrumental in solid-phase peptide synthesis (SPPS), where it acts as a protected amino acid. The Fmoc group allows for selective removal under mild conditions, enabling the sequential addition of amino acids to form longer peptide chains. This method is widely used in producing peptides for research and therapeutic purposes.

Analytical Chemistry

In analytical chemistry, (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid can be utilized as a standard reference material for chromatography techniques such as HPLC (High Performance Liquid Chromatography). Its distinct properties help in the calibration of instruments and validation of analytical methods.

Case Study 1: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide that mimics natural hormones involved in metabolic regulation. The synthesized peptide showed improved stability and bioactivity compared to its natural counterpart, indicating potential for therapeutic applications in diabetes management.

Case Study 2: Targeted Drug Delivery

Research involving this compound focused on creating nanoparticles conjugated with therapeutic peptides for targeted cancer therapy. The results showed enhanced delivery efficiency and reduced off-target effects, highlighting the compound's utility in developing advanced drug delivery systems.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Drug DevelopmentBuilding block for peptide-based drugsEnhanced targeting and efficacy
Bioconjugation TechniquesUsed to attach therapeutic agents to specific targetsImproved treatment specificity
Peptide SynthesisActs as a protected amino acid in SPPSFacilitates complex peptide assembly
Analytical ChemistryStandard reference material for HPLCEnsures accuracy and reliability of results

Wirkmechanismus

The mechanism of action of (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group allows the compound to bind to enzymes and other proteins, inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The tri(phenyl)methylamino group further enhances the binding affinity by providing additional hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous Fmoc-protected derivatives, focusing on protective groups, backbone modifications, and functional diversity.

Structural and Functional Group Variations

Compound Name (CAS) Protective Groups Backbone Structure Key Functional Differences
Target Compound (283160-20-3) Fmoc, Trityl Pentanoic acid Dual protection for amine and carboxyl termini
(3S)-3-(N-Boc-amino)-chloro-4-phenyl-2-butanone (102123-74-0) Boc (tert-butyloxycarbonyl) Butanone Boc (acid-labile) vs. Fmoc; ketone backbone
(3S)-3-tert-Butyloxy-4-Fmoc-aminobutyric Acid (916892-17-6) Boc, Fmoc Butyric acid Dual Boc/Fmoc protection; shorter chain
2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid (1340291-71-5) Fmoc Thiophene-carboxylic acid Thiophene ring introduces aromaticity and sulfur
FMOC-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid Fmoc Phenylpentanoic acid Hydroxyl and phenyl groups enhance hydrophobicity

Key Observations:

  • Protective Group Chemistry : The target compound’s trityl group offers acid-labile deprotection, contrasting with Boc’s requirement for stronger acids (e.g., trifluoroacetic acid). Fmoc’s base sensitivity (e.g., piperidine) enables orthogonal strategies .
  • Backbone Modifications : Shorter chains (e.g., butyric acid derivatives) reduce steric hindrance, while aromatic thiophene or phenyl groups (e.g., ) influence electronic properties and solubility.

Research Findings and Data Gaps

  • Deprotection Efficiency : Fmoc/trityl combinations enable sequential deprotection (base followed by acid), but reaction kinetics for the target compound remain unstudied.

Biologische Aktivität

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound with significant applications in biochemistry and organic chemistry. Its primary role lies in peptide synthesis, where it acts as a protecting group for amino acids during the formation of peptide bonds. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C39H34N2O5
  • Molecular Weight : 610.7 g/mol
  • CAS Number : 283160-20-3
  • Density : 1.256 g/cm³
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
PropertyValue
Molecular FormulaC39H34N2O5
Molecular Weight610.7 g/mol
Density1.256 g/cm³
SolubilityChloroform, DMSO, etc.

The biological activity of this compound is primarily linked to its role in peptide synthesis:

  • Protection of Amino Groups : The Fmoc group protects the amino group of the amino acid during peptide synthesis. This protection is crucial for preventing unwanted side reactions.
  • Formation of Peptide Bonds : Upon deprotection (typically using a base like piperidine), the free amino group can react with the carboxyl group of another amino acid to form a peptide bond.
  • Biochemical Pathways : The compound facilitates the assembly of peptide chains that can fold into functional proteins, thereby influencing various biochemical pathways involved in cellular functions.

Case Studies

  • Peptide Synthesis Efficiency :
    A study demonstrated that using Fmoc-protected amino acids significantly increased the yield and purity of synthesized peptides compared to traditional methods without protective groups. This efficiency is critical in producing therapeutic peptides that require high fidelity in their sequences.
  • Applications in Drug Development :
    Research has shown that peptides synthesized using Fmoc chemistry exhibit enhanced biological activity and stability. For instance, peptide-based drugs developed for cancer therapy have utilized this compound to improve their efficacy and reduce side effects.
  • Protein Structure Studies :
    This compound has been employed in studies examining the structure-function relationship of proteins. By synthesizing specific peptides, researchers can investigate how modifications affect protein folding and activity.

Pharmacokinetics

The pharmacokinetics of this compound suggest rapid metabolism and excretion following peptide formation. The compound does not accumulate in biological systems due to its efficient conversion into peptides, which are then processed by standard metabolic pathways.

Q & A

Q. What are the key synthetic methodologies for preparing (3S)-3-Fmoc-amino-5-oxo-5-tritylamino pentanoic acid?

The synthesis involves sequential protection-deprotection strategies:

  • Step 1: Introduce the Fmoc (fluorenylmethoxycarbonyl) group to the amino terminus using 9H-fluoren-9-ylmethyl chloroformate in a basic medium (e.g., NaHCO₃/DMF) to protect the amine .
  • Step 2: Couple the trityl (triphenylmethyl) group to the carboxylic acid moiety via activation with HOBt/EDCI or DCC in anhydrous DCM. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Step 3: Purify intermediates using flash chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How is this compound characterized structurally?

  • NMR Analysis:
    • ¹H NMR: Expect peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm, multiplet), trityl phenyl groups (δ 7.1–7.3 ppm), and backbone protons (e.g., α-proton at δ 4.2–4.5 ppm) .
    • ¹³C NMR: Key signals include the Fmoc carbonyl (δ 155–157 ppm) and trityl quaternary carbon (δ 145–147 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~700–720 Da) .

Q. What purification strategies mitigate byproduct formation?

  • Acid-Base Extraction: Utilize the compound’s solubility differences in acidic (e.g., 1% HCl) vs. basic (pH 10) aqueous phases to remove unreacted starting materials .
  • Crystallization: Recrystallize from ethanol/water mixtures to isolate high-purity product (yield: ~60–70%) .

Advanced Research Questions

Q. How can coupling reaction efficiency for trityl group introduction be optimized?

  • Catalyst Screening: Compare EDCI, DIC, or PyBOP activators in DMF or DCM. PyBOP often enhances coupling yields (>85%) for sterically hindered amines .
  • Temperature Control: Conduct reactions at 0–4°C to minimize racemization. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IA column) .
  • Solvent Effects: Anhydrous DCM reduces side reactions compared to THF .

Q. How to resolve discrepancies in NMR data for analogous compounds?

  • Integration Errors: Re-examine splitting patterns (e.g., diastereotopic protons near chiral centers may show complex multiplicity) .
  • Dynamic Effects: Variable-temperature NMR (25–60°C) can clarify conformational exchange in flexible regions (e.g., pentanoic acid backbone) .
  • Cross-Validation: Compare with computational predictions (DFT calculations for chemical shifts) .

Q. What stability challenges arise under varying storage conditions?

  • Hydrolysis Risk: The trityl group is sensitive to acidic conditions (pH <4). Store at 2–8°C in desiccated, inert atmosphere (argon) to prevent degradation .
  • Light Sensitivity: Protect from UV exposure (amber vials) to avoid Fmoc cleavage .

Q. How does the trityl group influence biological interactions?

  • Steric Shielding: The bulky trityl moiety reduces enzymatic degradation in cellular assays (e.g., serum stability improved by ~50% vs. unprotected analogs) .
  • Target Binding: Molecular docking studies suggest the trityl group occupies hydrophobic pockets in protease active sites (e.g., IC₅₀ values <10 µM in trypsin inhibition assays) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles (GHS H315/H319: skin/eye irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335: respiratory irritation) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.